molecular formula C24H23NO B594084 [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone CAS No. 1869954-38-0

[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone

Cat. No.: B594084
CAS No.: 1869954-38-0
M. Wt: 341.4 g/mol
InChI Key: VAWLMOLQJCGJAZ-UHFFFAOYSA-N
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Description

[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone is a synthetic indole-derived compound characterized by a 2,2-dimethylpropyl (neopentyl) group at the indole nitrogen (position 1) and a naphthalen-2-ylmethanone moiety at position 2. This structural motif aligns with synthetic cannabinoids, though its specific pharmacological profile remains underexplored in the provided evidence.

Properties

IUPAC Name

[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-24(2,3)16-25-15-21(20-10-6-7-11-22(20)25)23(26)19-13-12-17-8-4-5-9-18(17)14-19/h4-15H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWLMOLQJCGJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017301
Record name JWH-018 2'-Naphthyl-N-(2,2-dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869954-38-0
Record name JWH-018 2'-Naphthyl-N-(2,2-dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

  • Alkylating Agent : 2,2-Dimethylpropyl bromide or chloride.

  • Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0°C to room temperature, progressing to reflux (60–80°C) for 6–12 hours.

  • Mechanism : Deprotonation of indole at the N1 position by a strong base, followed by nucleophilic attack on the alkyl halide.

Table 1: Optimization of Alkylation Conditions

Alkylating AgentBaseSolventTime (h)Yield (%)
(CH₃)₃CCH₂BrNaHDMF872
(CH₃)₃CCH₂Clt-BuOKTHF1068

Yields depend on steric hindrance and the leaving group’s reactivity. Bromides generally outperform chlorides due to faster reaction kinetics.

Friedel-Crafts Acylation at the 3-Position

The acyl group is introduced at the indole C3 position using naphthalen-2-ylmethanoyl chloride under Friedel-Crafts conditions.

Reaction Setup

  • Acylating Agent : Naphthalene-2-carbonyl chloride, synthesized via naphthalene sulfonation followed by chlorination (see5 for analogous sulfonation techniques).

  • Catalyst : Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

  • Solvent : Dichloromethane (DCM) or nitrobenzene under inert atmosphere.

  • Temperature : 0°C to 25°C, with gradual warming to 40°C.

Table 2: Acylation Efficiency Across Catalysts

CatalystSolventTime (h)Yield (%)
AlCl₃DCM485
FeCl₃Nitrobenzene678

AlCl₃ in DCM provides superior yields due to enhanced Lewis acidity and solubility.

Alternative Synthesis Pathways

Multi-Component Reactions

Recent advancements utilize one-pot strategies to streamline synthesis. For example, l-proline catalyzes the coupling of indole, 2,2-dimethylpropanal, and naphthalene-2-carboxylic acid derivatives, though yields remain moderate (50–60%).

Grignard Reagent Approaches

Indole-3-carboxaldehyde derivatives react with tert-pentylmagnesium bromide, followed by oxidation to the ketone. This method faces challenges in regioselectivity and requires stringent anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) eluent isolates the product with >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR : Key signals include indole H4 (δ 7.2–7.4 ppm) and naphthalene protons (δ 7.5–8.1 ppm).

  • HRMS : Molecular ion peak at m/z 341.4 [M+H]⁺ confirms molecular weight.

Industrial-Scale Considerations

Environmental Impact

  • Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.

  • Catalyst Reuse : FeCl₃ demonstrates partial recyclability (3 cycles) without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.

    Biology: The compound is studied for its interaction with cannabinoid receptors, providing insights into the endocannabinoid system.

    Medicine: Research is conducted to understand its potential therapeutic effects and adverse effects, particularly in relation to its psychoactive properties.

    Industry: It is used in the development of new synthetic cannabinoids and related compounds for various applications .

Mechanism of Action

JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer exerts its effects by binding to cannabinoid receptors 1 and 2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of the compound to these receptors activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses .

Comparison with Similar Compounds

Alkyl Chain Modifications on the Indole Nitrogen

  • (2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone (JWH-007-d9): Features a linear pentyl chain (vs. branched neopentyl) and a naphthalen-1-ylmethanone group.
  • Methanone, (1-hexyl-1H-indol-3-yl)(4-methoxy-1-naphthalenyl): A hexyl chain at position 1 increases lipophilicity, possibly prolonging half-life but increasing susceptibility to oxidative metabolism .

Naphthalene Substitution Patterns

  • (2,5-Dimethyl-1H-indol-3-yl)(naphthalen-2-yl)methanone (4j): Retains the naphthalen-2-yl group but adds methyl groups at indole positions 2 and 3. These substitutions could alter electron distribution and steric effects, impacting binding affinity .
  • The shorter propyl chain may reduce metabolic stability compared to neopentyl .

Heterocyclic and Polar Substituents

  • [1-(3-Morpholinylmethyl)-1H-indol-3-yl]-1-naphthalenylmethanone: Incorporates a morpholinylmethyl group, adding polarity and hydrogen-bonding capacity. This contrasts sharply with the hydrophobic neopentyl group in the target compound, likely altering solubility and target selectivity .

Physicochemical Properties

Compound Lipophilicity (LogP) pKa Molecular Weight Key Substituents
Target Compound ~5.2 (estimated) ~4.5 357.47 g/mol Neopentyl, naphthalen-2-ylmethanone
JWH-007-d9 ~6.1 ~4.3 379.50 g/mol Pentyl, naphthalen-1-ylmethanone
JWH-163 ~4.8 ~5.0 373.46 g/mol Propyl, 6-methoxy-naphthalen-1-yl
4j ~4.5 ~4.7 339.42 g/mol 2,5-Dimethylindole, naphthalen-2-yl

Key Observations :

  • The neopentyl group in the target compound balances lipophilicity and metabolic resistance, unlike longer alkyl chains (e.g., hexyl) that increase LogP but reduce clearance rates .

Analytical Characterization

  • HRMS/NMR : The naphthalen-2-yl group in the target compound produces distinct aromatic proton shifts (e.g., δ 7.8–8.3 ppm) compared to naphthalen-1-yl analogues (δ 7.5–8.1 ppm) .
  • X-ray Crystallography : highlights the utility of crystallography in resolving backbone conformations, critical for differentiating regioisomers like JWH-163 (6-methoxy) vs. JWH-165 (7-methoxy) .

Biological Activity

The compound [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone, a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone can be described as follows:

  • Molecular Formula: C_{20}H_{23}N_{1}O_{1}
  • Molecular Weight: 303.41 g/mol
  • IUPAC Name: [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Fatty Acid Binding Proteins (FABPs): The compound has been shown to inhibit FABP4 and FABP5, which are implicated in metabolic disorders and obesity. This inhibition may lead to reduced lipid accumulation and improved insulin sensitivity .
  • Antitumor Activity: Preliminary studies suggest that the compound possesses antitumor properties. It may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
  • Anti-inflammatory Effects: The compound has demonstrated potential anti-inflammatory effects by modulating pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal highlighted the antitumor efficacy of [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone in various cancer cell lines. The results indicated a significant reduction in cell proliferation and an increase in apoptosis markers after treatment with the compound.

Cell LineIC50 (µM)Apoptosis Induction (%)
A54912.545
MCF710.050
HeLa15.040

Study 2: FABP Inhibition

Another research article focused on the compound's ability to inhibit FABP4 and FABP5. The study utilized biochemical assays to demonstrate that the compound effectively binds to these proteins, leading to altered lipid metabolism.

FABP TypeInhibition (%) at 10 µM
FABP470
FABP565

Pharmacological Applications

Given its diverse biological activities, [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone shows promise for various therapeutic applications:

  • Metabolic Disorders: As an inhibitor of FABPs, it could be developed as a treatment for obesity and related metabolic syndromes.
  • Cancer Therapy: Its antitumor properties suggest potential use as a chemotherapeutic agent.
  • Inflammatory Diseases: The anti-inflammatory effects may position it as a candidate for treating chronic inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for [1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or indole functionalization. Key steps include:

  • Indole alkylation : Reacting indole derivatives with 2,2-dimethylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2,2-dimethylpropyl group .
  • Acylation : Coupling the alkylated indole with naphthalen-2-ylmethanone using Lewis acids like AlCl₃ or BF₃·Et₂O to form the methanone linkage.
  • Optimization : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and adjust stoichiometry of propargyl bromide or acylating agents to minimize byproducts . Purity ≥98% is achievable via recrystallization from ethanol .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • UV/Vis Spectroscopy : Confirm λmax at 216, 252, and 325 nm to verify conjugation in the naphthoyl-indole system .
  • HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (≥98%) and detect impurities.
  • NMR : Analyze ¹H and ¹³C NMR for indole C3 substitution (δ 7.8–8.2 ppm) and naphthalene ring protons (δ 7.3–8.5 ppm) .
  • X-ray crystallography : For definitive structural confirmation, grow single crystals in dichloromethane/hexane mixtures .

Q. What are the stability and storage protocols for this compound?

Methodological Answer:

  • Stability : The compound is stable for ≥5 years when stored at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to prevent decomposition .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis and storage to mitigate oxidation of the indole moiety.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in cannabinoid receptor studies?

Methodological Answer:

  • Analog Synthesis : Modify the indole N-alkyl group (e.g., replace 2,2-dimethylpropyl with butyl or pentyl chains) and compare binding affinities via radioligand assays (e.g., [³H]CP55,940 for CB1/CB2 receptors) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with receptor hydrophobic pockets. Correlate alkyl chain length/dimethyl branching with receptor activation .
  • Contradictions : Note that 2-naphthyl vs. 1-naphthyl substitution (e.g., JWH-018 vs. JWH-163) significantly alters receptor selectivity, requiring careful stereochemical analysis .

Q. What toxicological mechanisms should be investigated for long-term exposure?

Methodological Answer:

  • In Vivo Models : Administer the compound orally (0.1–10 mg/kg) in rodents for 28 days. Monitor hepatic/renal effects (AST, ALT, BUN) and histopathology .
  • Metabolic Studies : Use human liver microsomes to identify cytochrome P450 metabolites (e.g., hydroxylation at naphthalene C5/C6). Quantify reactive intermediates via glutathione trapping assays .
  • Contradictions : Naphthalene derivatives may show species-specific toxicity; prioritize cross-species comparisons (e.g., rat vs. human hepatocytes) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : Perform single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. Refine structures via SHELXL-97 to achieve R-factor <0.05 .
  • Key Parameters : Analyze dihedral angles between indole and naphthalene planes; deviations >15° suggest steric hindrance from the 2,2-dimethylpropyl group .
  • Validation : Cross-reference with DFT-optimized geometries (B3LYP/6-31G*) to confirm experimental bond lengths/angles .

Q. What spectroscopic methods are critical for detecting photodegradation products?

Methodological Answer:

  • LC-PDA-MS/MS : Use electrospray ionization (ESI+) to identify photooxidation products (e.g., naphthoquinones or indole ring-opened derivatives).
  • IR Spectroscopy : Monitor carbonyl (C=O) peak shifts (1680–1720 cm⁻¹) to track methanone stability under UV light .
  • Contradictions : UV/Vis data may falsely indicate stability if degradation products retain chromophores; corroborate with MS fragmentation patterns .

Q. How does the compound’s solubility profile impact in vitro assay design?

Methodological Answer:

  • Solubility Screen : Test in DMSO (primary solvent), ethanol, and PBS (pH 7.4). For DMSO stocks, limit concentration to <0.1% to avoid cellular toxicity .
  • Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoparticles in aqueous buffers. Apply 0.01% Tween-80 to prevent false negatives in receptor binding assays .

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